molecular formula C14H22ClNO B4983214 N-(tert-butyl)-3-(2-chloro-5-methylphenoxy)-1-propanamine

N-(tert-butyl)-3-(2-chloro-5-methylphenoxy)-1-propanamine

Cat. No. B4983214
M. Wt: 255.78 g/mol
InChI Key: NUIFXGUXSBIJIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(tert-butyl)-3-(2-chloro-5-methylphenoxy)-1-propanamine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicine and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(tert-butyl)-3-(2-chloro-5-methylphenoxy)-1-propanamine is not fully understood. However, it is believed to work by inhibiting the synthesis of prostaglandins, which are responsible for inflammation, pain, and fever.
Biochemical and Physiological Effects:
N-(tert-butyl)-3-(2-chloro-5-methylphenoxy)-1-propanamine has been found to have several biochemical and physiological effects. It has been shown to reduce inflammation, pain, and fever in animal models. Additionally, it has been found to have a low toxicity profile, making it a potential candidate for further development.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(tert-butyl)-3-(2-chloro-5-methylphenoxy)-1-propanamine in lab experiments is its low toxicity profile. This makes it a safe and effective compound to use in animal models. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to design experiments that can fully elucidate its effects.

Future Directions

There are several future directions for research on N-(tert-butyl)-3-(2-chloro-5-methylphenoxy)-1-propanamine. One area of research could focus on understanding its mechanism of action in greater detail. This could involve the use of advanced imaging techniques to visualize its effects on the body. Additionally, further studies could be conducted to determine its potential applications in the treatment of various diseases. Finally, research could be conducted to develop new synthesis methods for this compound that are more efficient and cost-effective.

Synthesis Methods

The synthesis of N-(tert-butyl)-3-(2-chloro-5-methylphenoxy)-1-propanamine involves a multi-step process that starts with the reaction of tert-butylamine with 2-chloro-5-methylphenol to form N-(tert-butyl)-2-chloro-5-methylphenol. This intermediate is then reacted with epichlorohydrin to form N-(tert-butyl)-3-(2-chloro-5-methylphenoxy)propan-1-amine. The final step involves the purification of the compound through recrystallization.

Scientific Research Applications

N-(tert-butyl)-3-(2-chloro-5-methylphenoxy)-1-propanamine has been widely studied for its potential applications in medicine and pharmaceuticals. It has been found to have anti-inflammatory, analgesic, and antipyretic properties, making it a potential candidate for the treatment of various diseases such as arthritis, fever, and pain.

properties

IUPAC Name

N-[3-(2-chloro-5-methylphenoxy)propyl]-2-methylpropan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22ClNO/c1-11-6-7-12(15)13(10-11)17-9-5-8-16-14(2,3)4/h6-7,10,16H,5,8-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUIFXGUXSBIJIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Cl)OCCCNC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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